N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and an acetylated amino moiety. The acetyl group may enhance metabolic stability compared to non-acetylated analogs, while the thiadiazole-thioacetamide backbone facilitates diverse interactions with biological targets .
Properties
Molecular Formula |
C6H8N4O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-acetyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H8N4O2S2/c1-3(11)8-4(12)2-13-6-10-9-5(7)14-6/h2H2,1H3,(H2,7,9)(H,8,11,12) |
InChI Key |
TZJDBHABODCYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)CSC1=NN=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2(3H)-thione
The 5-amino-1,3,4-thiadiazole-2(3H)-thione ring serves as the foundational precursor for the target compound. Its synthesis typically follows a two-step cyclization process:
-
Formation of Thiosemicarbazide Intermediate :
Hydrazine hydrate reacts with an isothiocyanate derivative (e.g., methyl isothiocyanate) in ethanol under reflux to yield a thiosemicarbazide intermediate. For example:This intermediate is isolated via filtration and recrystallized from ethanol.
-
Cyclization with Carbon Disulfide :
The thiosemicarbazide is treated with carbon disulfide (CS) in the presence of potassium hydroxide (KOH) at reflux temperatures (60–80°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on CS, followed by cyclization to form the 1,3,4-thiadiazole ring:Yields for this step range from 68% to 81% depending on the substituent R.
Thioether Formation with 2-Chloro-N-acetylacetamide
The thioether bond is introduced by reacting 5-amino-1,3,4-thiadiazole-2(3H)-thione with 2-chloro-N-acetylacetamide under basic conditions:
-
Reaction Mechanism :
In acetone or dimethylformamide (DMF), potassium carbonate (KCO) deprotonates the thione to generate a thiolate ion (S), which undergoes nucleophilic substitution with 2-chloro-N-acetylacetamide:The reaction is typically conducted at room temperature for 4–6 hours, with yields exceeding 75%.
-
Optimization of Conditions :
Alternative Methodologies and Comparative Analysis
One-Pot Synthesis
A streamlined approach combines thione synthesis and thioether formation in a single pot:
-
Procedure :
-
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the thioether formation step, completing the reaction in 20–30 minutes with comparable yields (78–80%). This method reduces energy consumption but requires specialized equipment.
Purification and Characterization
Isolation Techniques
Spectroscopic Confirmation
-
1H NMR :
-
IR Spectroscopy :
Challenges and Limitations
-
Sensitivity of Thiolate Intermediate :
The thiolate ion is prone to oxidation, necessitating inert atmospheres (N or Ar) during synthesis. -
Byproduct Formation :
Excess CS can lead to disulfide byproducts, requiring precise stoichiometric control. -
Scalability :
Industrial-scale production faces challenges in maintaining reaction homogeneity during cyclization .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
The biological activities of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide are primarily attributed to the thiadiazole moiety. Research indicates that derivatives of thiadiazole exhibit various pharmacological properties:
- Antimicrobial Activity : Compounds with a thiadiazole structure have demonstrated significant antimicrobial properties against a range of pathogens. Studies show that N-acetyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : The compound's ability to interact with cellular mechanisms makes it a candidate for anticancer drug development. Preliminary studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy and safety of this compound:
Mechanism of Action
The mechanism of action of N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
Key structural differences among analogs lie in substituents on the thiadiazole ring, acetamide nitrogen, and thioether-linked groups. These modifications influence melting points, yields, and bioactivity.
Table 1: Structural and Physical Properties of Selected Analogs
Notes:
- The target compound’s acetyl group distinguishes it from phenyl or benzothiazole-substituted analogs.
- Higher yields (e.g., 88% for 5h ) correlate with simpler substituents like benzylthio.
Anticancer and Antiproliferative Activity
- Compound 3 and Compound 8 (): These analogs induced apoptosis and cell cycle arrest in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Their activity was attributed to π-π interactions and hydrogen bonding .
- 4j (): Exhibited antiproliferative activity (GC-MS-confirmed molecular weight: 491.01) but lower potency compared to ureido-substituted derivatives like 4g–4j .
Antimicrobial Activity
- 5c–5d (): Thiadiazine-thione derivatives showed moderate-to-high antimicrobial activity, with 5d (4-chlorobenzylthio) achieving 69% yield and a melting point of 179–181°C .
- 4a–4k (): Fluorophenyl-substituted analogs demonstrated antibacterial and antifungal activities, with compound IIh being the most potent .
Enzyme Inhibition
- Compound IIh (): Exhibited anticholinesterase activity, while methyl-substituted analogs were inactive, highlighting the critical role of the amino group .
Structure-Activity Relationships (SAR)
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in Compound 3 ): Enhance anticancer activity via improved target binding. Lipophilic Groups (e.g., benzylthio in 5h ): Improve membrane permeability, correlating with higher yields and stability. Amino vs. Methyl Groups: Amino-substituted analogs (e.g., IIh ) show enzyme inhibition, while methyl derivatives are inactive.
Acetylation Impact: The acetyl group in the target compound may reduce metabolic degradation compared to non-acetylated analogs, though direct pharmacological data are lacking.
Biological Activity
N-Acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by:
- Thiadiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Acetyl Group : Enhances solubility and biological activity.
- Amino Group : Imparts additional reactivity and potential for interaction with biological targets.
The molecular formula is , with a molecular weight of 232.28 g/mol .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown:
- Broad-spectrum Activity : Effective against various Gram-positive and Gram-negative bacteria as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values lower than standard antibiotics such as streptomycin and fluconazole .
| Compound | Activity Type | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| This compound | Antibacterial | 32.6 | E. coli, S. aureus |
| 5-Amino-1,3,4-thiadiazole | Antifungal | 47.5 | A. niger |
| Acetazolamide | Carbonic anhydrase inhibitor | - | - |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies:
- Cytostatic Effects : Compounds with similar scaffolds have demonstrated cytostatic properties in cancer cell lines .
In one study, derivatives showed IC50 values indicating significant inhibition of cancer cell proliferation, suggesting that this compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes such as carbonic anhydrase.
- DNA Interaction : The thiadiazole moiety can intercalate with DNA or interfere with its replication processes.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of thiadiazole derivatives:
- In a study involving PC12 cells exposed to sodium nitroprusside-induced damage, certain derivatives exhibited protective effects superior to established neuroprotectants like edaravone .
Structure Activity Relationship (SAR)
The structure activity relationship studies have revealed that modifications on the thiadiazole ring significantly affect the biological activity:
Q & A
Q. What are the standard synthetic protocols for preparing N-acetyl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide and related derivatives?
The synthesis typically involves nucleophilic substitution between 2-mercapto-5-amino-1,3,4-thiadiazole and chloroacetamide derivatives. A base catalyst (e.g., K₂CO₃) in acetone or DMF facilitates thioether bond formation at room temperature. Post-reaction, products are purified via solvent evaporation, water washing, and recrystallization (ethanol is common). Structural confirmation relies on elemental analysis, FT-IR (C=O, N-H stretches), and NMR (¹H/¹³C for acetamide and thiadiazole protons) .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
Key methods include:
- Spectroscopy : IR (1670–1700 cm⁻¹ for carbonyl), ¹H NMR (δ 2.0–2.2 ppm for acetyl group), and ¹³C NMR (165–170 ppm for C=O) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 300–350 for derivatives) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, use SHELX for refinement and WinGX/ORTEP for visualization .
Advanced Research Questions
Q. How can computational methods guide the optimization of blood-brain barrier (BBB) penetration for thiadiazole-based therapeutics?
Free energy perturbation (FEP) simulations predict binding affinities of analogs to target receptors (e.g., NMDA), while machine learning models estimate BBB permeability (e.g., logBB values). Pair these with in vitro permeability assays (e.g., PAMPA-BBB) to validate predictions. Substituents like cyclohexylmethyl enhance lipophilicity without compromising solubility .
Q. What strategies resolve contradictions in cytotoxicity data between cancer and non-cancer cell lines?
Discrepancies arise from off-target effects or assay variability. Address this by:
Q. How do structural modifications influence anticancer activity?
- Substituent effects : Ethyl or p-tolyl groups at the 5-position of thiadiazole enhance cytotoxicity (e.g., IC₅₀ = 0.034 mmol L⁻¹ against A549). Electron-withdrawing groups (e.g., -NO₂) may reduce activity due to poor membrane permeability .
- Hybrid scaffolds : Coupling with benzothiazole (e.g., compound 4d) improves aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) via π-π stacking interactions .
Q. What methodologies are recommended for studying the mechanism of action in cancer cells?
- Enzyme inhibition assays : Measure aromatase or COX-2 activity using fluorogenic substrates .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Molecular docking : Use AutoDock Vina to map binding modes to target proteins (e.g., NMDA receptors) .
Q. How can crystallographic challenges (e.g., twinned data) be addressed during structural refinement?
For twinned or low-resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
